molecular formula C22H17N5O B2601885 3-(3-Methylphenyl)-6-(naphthalen-1-ylmethyl)triazolo[4,5-d]pyrimidin-7-one CAS No. 888420-02-8

3-(3-Methylphenyl)-6-(naphthalen-1-ylmethyl)triazolo[4,5-d]pyrimidin-7-one

Cat. No. B2601885
CAS RN: 888420-02-8
M. Wt: 367.412
InChI Key: WIJCSMICZLXDMJ-UHFFFAOYSA-N
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Description

“3-(3-Methylphenyl)-6-(naphthalen-1-ylmethyl)triazolo[4,5-d]pyrimidin-7-one” is a complex organic compound that contains several functional groups. It has a triazolopyrimidinone core, which is a fused ring system containing a triazole ring and a pyrimidinone ring. This core is substituted with a 3-methylphenyl group and a naphthalen-1-ylmethyl group .


Synthesis Analysis

While the exact synthesis of this compound is not available, similar triazolopyrimidinone compounds can be synthesized through a one-pot reaction involving 2-hydrazinopyridine and substituted aromatic aldehydes .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the triazolopyrimidinone core, with the 3-methylphenyl and naphthalen-1-ylmethyl groups as substituents. The presence of these groups would likely influence the compound’s physical and chemical properties .

Scientific Research Applications

Synthesis and Structural Characterization

Several studies have been conducted on the synthesis and structural characterization of pyrimidine derivatives, including triazolopyrimidines, highlighting their complex synthesis processes and structural analysis through techniques like X-ray diffraction, spectroscopy, and density functional theory (DFT) calculations. These compounds are known for their potential in creating novel materials with specific biological activities (Lahmidi et al., 2019; Sun et al., 2011).

Antimicrobial and Antitumor Activities

The antimicrobial and antitumor activities of triazolopyrimidines and their derivatives have been a significant area of research. Studies have demonstrated the potential of these compounds in inhibiting the growth of various bacterial strains and cancer cell lines, suggesting their application in developing new antimicrobial and anticancer agents (Hassan et al., 2022; El-Agrody et al., 2000).

Supramolecular Assemblies and Chemical Properties

The unique chemical properties of triazolopyrimidines enable the formation of supramolecular assemblies, which are of interest for their potential applications in materials science and nanotechnology. Studies have explored the formation of hydrogen-bonded supramolecular assemblies using pyrimidine derivatives, indicating their utility in creating novel materials with specific functionalities (Fonari et al., 2004).

Antioxidant Properties

The antioxidant properties of triazolopyrimidine derivatives have been investigated, showing promise in the development of compounds with potent antioxidant activities. These studies suggest the potential of these compounds in creating new antioxidants that could be used in various medicinal and industrial applications (Sunil et al., 2010).

Safety and Hazards

The safety and hazards associated with this compound are not known. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the presence of the triazolopyrimidinone core, it could be of interest in medicinal chemistry .

properties

IUPAC Name

3-(3-methylphenyl)-6-(naphthalen-1-ylmethyl)triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5O/c1-15-6-4-10-18(12-15)27-21-20(24-25-27)22(28)26(14-23-21)13-17-9-5-8-16-7-2-3-11-19(16)17/h2-12,14H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIJCSMICZLXDMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=CC5=CC=CC=C54)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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